molecular formula C13H17NO2 B8475098 Ethyl N-(2-indanyl)glycinate

Ethyl N-(2-indanyl)glycinate

Cat. No.: B8475098
M. Wt: 219.28 g/mol
InChI Key: OETYRQRYGOUTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-indanyl)glycinate is a synthetic glycine derivative in which the glycine core is functionalized with an ethyl ester and a 2-indanyl group on the nitrogen atom. This structure classifies it as an N-alkylated glycine ethyl ester, a family of compounds of significant interest in medicinal chemistry for constructing novel molecules with potential bioactivity . Glycine ester derivatives serve as key synthetic intermediates and scaffolds in organic and medicinal chemistry research . Researchers utilize compounds like this compound to develop and study new pharmacological agents. The indane moiety is a privileged structure in drug discovery, often associated with improved metabolic stability and binding affinity to therapeutic targets . Specifically, glycine derivatives incorporating indane structures have been investigated for their potential as Thromboxane A2 (TxA2) antagonists, which are relevant in the study of platelet aggregation and thrombosis . Furthermore, related N-substituted glycine esters are explored for their anti-inflammatory and analgesic properties, acting through mechanisms such as cyclooxygenase (COX) enzyme inhibition . This product is strictly for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-10-5-3-4-6-11(10)8-12/h3-6,12,14H,2,7-9H2,1H3

InChI Key

OETYRQRYGOUTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Ethyl N 2 Indanyl Glycinate Scaffolds

Elucidation of Catalytic Cycles and Reaction Pathways in Asymmetric Synthesis

The asymmetric synthesis involving scaffolds like glycinate (B8599266) derivatives often relies on metal catalysis or organocatalysis to achieve high levels of stereocontrol. In a typical catalytic cycle for the asymmetric functionalization of a glycine (B1666218) derivative, the catalyst first coordinates with the substrate to form a chiral complex. This complex then reacts with an electrophile or nucleophile, with the chiral environment of the catalyst directing the approach of the incoming reactant to one face of the substrate, thereby inducing enantioselectivity. The final product is then released, regenerating the catalyst for the next cycle.

For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), a Pd(0) catalyst would react with an allylic precursor to form a π-allyl palladium complex. A nucleophile, such as an enolate derived from a glycine ester, would then attack this complex. The chiral ligand on the palladium catalyst controls the stereochemical outcome of this nucleophilic attack. While this is a general mechanism, specific pathways for Ethyl N-(2-indanyl)glycinate are not detailed in available literature.

Characterization and Role of Key Reactive Intermediates

Formation and Reactivity of Tertiary Carbocation Intermediates

Tertiary carbocations are positively charged species where the carbon atom bearing the positive charge is bonded to three other carbon atoms. They are generally more stable than secondary or primary carbocations due to hyperconjugation and inductive effects. In reactions involving an indanyl group, a tertiary carbocation could potentially form at the C1 position of the indane ring under acidic conditions or via the departure of a leaving group. However, the formation of such intermediates in reactions specifically involving this compound is not documented in the available literature. The reactivity of such an intermediate would typically involve attack by a nucleophile or rearrangement to a more stable species.

Behavior of Radical Intermediates in Glycinate Transformations

Radical intermediates are species with an unpaired electron and are typically involved in reactions initiated by light (photoredox catalysis) or radical initiators. In the context of glycine derivatives, a radical could be generated at the α-carbon through processes like a single-electron transfer (SET). These radical intermediates can then participate in various bond-forming reactions, such as C-C or C-heteroatom bond formation. The development of photoredox catalysis has significantly expanded the scope of radical reactions in asymmetric synthesis. nih.gov However, specific studies detailing the behavior of radical intermediates in transformations of this compound are not described in the search results.

Involvement of Enolate Intermediates (e.g., Pd Enolates)

Enolates are powerful nucleophiles in organic synthesis. In the context of this compound, an enolate could be formed by deprotonation of the α-carbon. Metal enolates, such as those of palladium, can be generated in situ during a catalytic cycle. For example, a Pd(II) complex might coordinate to the glycine ester, facilitating deprotonation to form a palladium enolate. These chiral Pd enolates can then react with various electrophiles. This strategy has been used for the asymmetric α-alkylation of ketones and related compounds, allowing for the construction of adjacent quaternary and tertiary stereocenters. nih.gov A plausible, though not explicitly documented, catalytic cycle would involve the oxidative addition of a Pd(0) species to a precursor, followed by the formation of a chiral palladium enolate that reacts enantioselectively before reductive elimination regenerates the catalyst. nih.gov

Table 1: Plausible Steps in a Pd-Enolate Catalytic Cycle

Step Description Intermediate
1 Oxidative Addition Pd(II) Complex
2 Enolate Formation Chiral Pd-Enolate
3 Nucleophilic Attack Product-Pd Complex

Postulated Breslow Intermediates in Catalytic Cycles

Breslow intermediates are key species in N-heterocyclic carbene (NHC) catalysis. nih.govrsc.org They are formed by the nucleophilic attack of an NHC on an aldehyde or a related carbonyl compound, followed by a proton transfer. nih.gov This process inverts the polarity of the carbonyl carbon from an electrophile to a nucleophile (umpolung). nih.gov The resulting Breslow intermediate, which is an electron-rich enaminol, can then react with a variety of electrophiles. nih.gov While this is a fundamental concept in organocatalysis, the involvement of a Breslow intermediate in a catalytic cycle with an amino acid ester like this compound as the substrate is not a standard or documented pathway. Breslow intermediates are typically derived from aldehydes. whiterose.ac.ukacs.org

Understanding Enantioselectivity and Regioselectivity Determinants

In any asymmetric catalytic reaction, the factors controlling enantioselectivity and regioselectivity are paramount.

Enantioselectivity is typically determined in the stereochemistry-determining step of the reaction. The origin of selectivity lies in the energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral catalyst creates a specific three-dimensional environment that favors one transition state over the other through steric hindrance, electronic interactions, or hydrogen bonding.

Regioselectivity , the preference for reaction at one site over another, is governed by a combination of steric and electronic factors. For a molecule like this compound, which has multiple potentially reactive sites (the α-carbon, the nitrogen atom, the ester carbonyl, the indanyl ring), the choice of catalyst, reagents, and reaction conditions dictates which site will react. For instance, in an alkylation reaction, a strong, non-coordinating base might favor C-alkylation at the α-carbon by forming the enolate, whereas different conditions might lead to N-alkylation.

Table 2: Factors Influencing Selectivity in Catalysis

Factor Influence on Enantioselectivity Influence on Regioselectivity
Catalyst Structure The steric bulk and electronic properties of the chiral ligand create a biased environment. The catalyst can block certain reactive sites or activate others through coordination.
Substrate Structure Steric hindrance on the substrate can amplify or oppose the catalyst's directing effect. The inherent electronic properties (e.g., acidity of α-proton) and sterics of the substrate direct reactivity.

| Reaction Conditions | Temperature, solvent, and additives can affect the stability and geometry of transition states. | Solvent polarity and the nature of counter-ions can influence the reactivity of different sites (e.g., N vs. C alkylation). |

Steric and Electronic Effects on Selectivity

The stereochemical outcome of reactions involving chiral molecules is often dictated by a delicate interplay of steric and electronic factors. The indanyl group in this compound presents a rigid, bicyclic framework that can exert significant steric influence on the approach of reactants to a catalytic center. The fusion of the benzene (B151609) ring to the cyclopentyl ring creates a defined three-dimensional space that can effectively shield one face of a reactive intermediate, thereby directing the attack of a nucleophile or electrophile to the less hindered face.

In asymmetric catalysis, the rotation around a chiral axis can be governed by factors including steric hindrance. nih.gov The bulky nature of the indanyl group would be expected to play a significant role in establishing a high energy barrier to rotation around key bonds in a transition state, thus locking in a specific conformation that leads to the desired stereoisomer.

Electronic effects, stemming from the aromatic ring of the indane structure, can also modulate the reactivity and selectivity. The electron-donating or withdrawing nature of substituents on the aromatic ring could influence the electron density at the nitrogen atom of the glycinate moiety, thereby affecting its nucleophilicity and coordination to a metal center in catalytic cycles. However, without specific experimental or computational data for this compound, these effects remain speculative.

Chiral Catalyst Design Principles

The design of effective chiral catalysts often relies on the use of specific scaffolds that can create a well-defined chiral environment around a metal center. The N-(2-indanyl)glycinate structure could potentially serve as a bidentate ligand, coordinating to a metal through the nitrogen atom and the carbonyl oxygen of the ester group. The chirality of the indanyl backbone would then be transferred to the catalytic pocket, influencing the stereoselectivity of the transformation.

Key principles in chiral catalyst design that would be relevant for scaffolds like this compound include:

Rigidity: A rigid ligand backbone, such as the indane framework, is often desirable as it reduces the number of possible conformations in the transition state, leading to higher enantioselectivity.

Tunability: The ability to modify the steric and electronic properties of the ligand is crucial for optimizing catalyst performance for a specific reaction. Substituents on the aromatic ring of the indane or modifications to the glycinate portion could provide avenues for such tuning.

Modularity: The synthesis of a library of related ligands with systematic variations allows for the rapid screening and identification of the optimal catalyst.

While these principles are well-established in the field of asymmetric catalysis, their specific application to the design of catalysts based on the this compound scaffold has not been detailed in the available literature.

Computational Chemistry Approaches in Reaction Mechanism Analysis

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and guiding the design of new catalysts. For a system involving this compound, DFT studies could provide invaluable insights into:

Transition State Geometries: The calculation of transition state structures would allow for the visualization of the key interactions that determine stereoselectivity. The precise orientation of the indanyl group and its influence on the approach of other reactants could be modeled.

Activation Energies: By calculating the activation energies for different possible reaction pathways, the most favorable mechanism and the origin of selectivity can be determined. For instance, DFT could be used to compare the energy barriers for the formation of different stereoisomers.

Non-covalent Interactions: The role of subtle non-covalent interactions, such as hydrogen bonding or π-stacking involving the aromatic ring of the indane, in stabilizing the preferred transition state can be quantified.

While DFT is a powerful tool, its application to provide convincing evidence for the interpretation of stereoselection has been demonstrated for other chiral systems, but specific studies on this compound are not currently available. rsc.org Theoretical calculations on related systems have shown the ability of DFT to explain the enhanced reactivity in gas-phase eliminations due to the stabilization of the transition state by electron delocalization, a phenomenon that could also be relevant in reactions involving the indanyl scaffold. researchgate.net

Research Applications and Molecular Interactions of Ethyl N 2 Indanyl Glycinate and Its Derivatives

Role as Chemical Probes in Neurotransmitter System Research

The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. Compounds like Ethyl N-(2-indanyl)glycinate and its derivatives serve as valuable tools, or chemical probes, to investigate the function and structure of receptors and transporters within these complex systems.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.gov A unique feature of the NMDA receptor is its requirement for the binding of two different agonists for activation: glutamate and a co-agonist, typically glycine (B1666218) or D-serine. nih.gov The glycine binding site, located on the GluN1 subunit, represents a key therapeutic target for modulating NMDA receptor activity. nih.govescholarship.org Over-activation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. nih.gov Consequently, antagonists that block the glycine site are of significant interest for developing neuroprotective agents. researchgate.netfigshare.com

Indanylglycine derivatives are designed to probe the structural and functional aspects of this glycine binding site. The indanyl group provides a rigid, lipophilic scaffold that can explore hydrophobic pockets within the receptor's binding domain, while the glycine portion mimics the endogenous co-agonist. Researchers utilize such compounds to map the topology of the binding site and to develop structure-activity relationships (SAR) for novel ligands. nih.gov Computational methods like molecular docking are frequently employed to simulate how these ligands fit into the glycine site, predicting their binding affinity and orientation based on interactions with critical amino acid residues. researchgate.netnih.gov The development of antagonists for the Gly/NMDA site is an active area of research, as they may offer a more favorable side-effect profile compared to antagonists targeting the glutamate binding site. researchgate.net

Glycine itself plays a dual role in the central nervous system (CNS); it is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and also an essential co-agonist for excitatory NMDA receptors throughout the brain. nih.govmdpi.com The concentration of glycine in the synaptic cleft is tightly regulated by specific glycine transporters, GlyT1 and GlyT2. nih.gov Chemical probes based on the glycine structure are therefore instrumental in studying both inhibitory glycinergic transmission and its modulation of the excitatory glutamatergic system. mdpi.com

By acting at the NMDA receptor, indanylglycine derivatives can indirectly influence glutamatergic neurotransmission. mdpi.com Furthermore, stimulating the glycine-binding sites of NMDA receptors has been shown to affect other neurotransmitter systems, such as by activating the nigrostriatal dopaminergic pathway. mdpi.com The study of how synthetic glycine analogs interact with glycine receptors and transporters helps elucidate the complex crosstalk between different neurotransmitter systems. mdpi.com The unique structure of this compound allows it to serve as a scaffold for developing selective agents to investigate these intricate neuronal signaling pathways.

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a versatile starting material for the synthesis of more complex molecules, particularly chiral nitrogen-containing heterocycles and peptide mimetics.

Nitrogen heterocycles like pyrrolidines and piperidines are privileged scaffolds found in a vast number of natural products and pharmaceutical agents. researchgate.netresearchgate.net N-substituted glycine esters are well-established precursors for the stereoselective synthesis of these ring systems. mdpi.comacs.org One of the most powerful methods is the [3+2] cycloaddition reaction, where an azomethine ylide generated from the glycine ester reacts with an alkene to form a pyrrolidine (B122466) ring. researchgate.netmdpi.com this compound is an ideal substrate for generating such a non-stabilized azomethine ylide, which can then be used to construct complex polycyclic compounds containing the pyrrolidine motif. mdpi.com

Other synthetic strategies can also leverage this building block. Intramolecular cyclization reactions, such as reductive amination or transition metal-catalyzed amination of alkenes, provide routes to piperidine (B6355638) derivatives. nih.govwhiterose.ac.uk The indanyl group can influence the stereochemical outcome of these reactions, allowing for the synthesis of specific diastereomers. The table below summarizes some common synthetic methods for which N-substituted amino esters are suitable precursors.

Synthetic Method Target Heterocycle General Principle
[3+2] CycloadditionPyrrolidineGeneration of an azomethine ylide from the glycine ester, followed by reaction with a dipolarophile (e.g., an alkene). researchgate.netmdpi.com
Intramolecular Reductive AminationPiperidineConversion of a tethered aldehyde or ketone to an imine/enamine followed by reduction to form the piperidine ring. nih.govwhiterose.ac.uk
Intramolecular Heck ReactionSubstituted PiperidinesPalladium-catalyzed cyclization of an unsaturated halide to form a C-C bond and construct the piperidine ring. whiterose.ac.uk
Alkene Cyclization (Oxidative Amination)Substituted PiperidinesGold-catalyzed difunctionalization of a double bond with simultaneous formation of the N-heterocycle. nih.gov

Peptides have limitations as therapeutic agents due to their poor metabolic stability and low oral bioavailability. upc.edu Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. mdpi.com A common strategy in peptidomimetic design is the modification of the peptide backbone, for instance, through N-alkylation of the amide bonds. nih.govnih.gov

This compound is an N-substituted amino acid derivative that can be incorporated into peptide chains. google.comgoogle.com The introduction of the bulky and conformationally restricted indanyl group onto the glycine nitrogen has several important consequences:

Increased Proteolytic Stability: The N-substitution prevents enzymatic cleavage by proteases. upc.edu

Conformational Constraint: It restricts the rotation around the Cα-N bond, influencing the local backbone conformation and potentially stabilizing secondary structures like β-turns. nih.gov

Modified Lipophilicity: The hydrophobic indanyl group increases the molecule's lipophilicity, which can affect membrane permeability.

Side-Chain Mimicry: The indanyl moiety can act as a mimic for the side chains of bulky, aromatic amino acids such as phenylalanine or tryptophan. rsc.org

These features make this compound and related N-substituted glycine oligomers (peptoids) valuable intermediates for creating novel bioactive molecules and for exploring structure-activity relationships in drug discovery. nih.gov

Exploration of Molecular Recognition and Binding Properties (e.g., receptor interactions at a chemical level)

The ability of a molecule to bind to a biological target like a receptor is governed by the principles of molecular recognition, which involve a summation of non-covalent interactions. The chemical structure of this compound contains distinct functional groups that dictate its potential binding properties.

Indanyl Group: This rigid, bicyclic aromatic system is primarily involved in hydrophobic and van der Waals interactions. It can fit into non-polar pockets within a receptor's binding site. Furthermore, the aromatic ring is capable of engaging in π-π stacking or cation-π interactions with complementary amino acid residues (e.g., phenylalanine, tyrosine, tryptophan, or arginine).

Secondary Amine: The N-H group is a crucial hydrogen bond donor, capable of interacting with hydrogen bond acceptor groups (e.g., carbonyl oxygens) on the receptor. The nitrogen atom itself can also act as a hydrogen bond acceptor. nih.gov

Ethyl Ester Group: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. The ethyl portion contributes to the molecule's lipophilicity.

In the context of the NMDA receptor's glycine binding site, computational studies of various ligands have revealed key interactions. researchgate.netnih.govnih.gov For a molecule like this compound, a plausible binding mode would involve the glycine backbone establishing hydrogen bonds similar to those formed by glycine itself, while the indanyl group occupies an adjacent hydrophobic pocket. This dual interaction could lead to high affinity and selectivity for the target receptor. The exploration of these binding properties, both experimentally through binding assays and computationally through molecular modeling, is essential for the rational design of new therapeutic agents. figshare.comnih.gov

Future Directions in Ethyl N 2 Indanyl Glycinate Research

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of N-substituted glycine (B1666218) esters is a cornerstone of organic and medicinal chemistry. google.comnih.gov Future research on Ethyl N-(2-indanyl)glycinate should prioritize the development of more efficient, scalable, and sustainable synthetic routes beyond classical methods.

Current approaches to similar N-substituted amino esters often rely on reductive amination of a ketone (in this case, 2-indanone) with glycine ethyl ester or direct N-alkylation. google.com While effective, these methods can sometimes require harsh conditions or produce significant waste. Future methodologies could focus on several innovative areas:

Catalytic Reductive Amination: Exploring advanced catalysts, such as those based on palladium (Pd/C) or rhodium (Rh/C), could enhance the efficiency of the reductive amination pathway. mdpi.com These catalytic systems can operate under milder conditions and lower hydrogen pressures, improving the safety and energy profile of the synthesis. mdpi.com

Green Chemistry Approaches: A significant future direction is the adoption of green chemistry principles. This includes exploring aqueous reaction conditions, which have been successfully applied to the synthesis of other N-substituted glycine derivatives, thereby avoiding the use of toxic organic solvents. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction times.

Novel Catalytic Systems: Investigating novel transition-metal catalysts (e.g., based on iridium or copper) or organocatalysts could provide new routes with improved selectivity and functional group tolerance. organic-chemistry.orgacs.orgprinceton.edu For instance, photocatalytic methods that enable N-alkylation under visible light are emerging as a powerful tool in organic synthesis and could be adapted for this target molecule. princeton.edu

These advanced synthetic strategies would not only make this compound more accessible for further studies but also align with the broader goals of modern, sustainable chemical manufacturing.

Advanced Mechanistic Studies for Deeper Fundamental Understanding

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. Future research should employ advanced analytical techniques to probe the intricate details of the synthetic pathways.

The N-alkylation or reductive amination processes involve multiple steps and potential intermediates. acs.orgacs.org A key area of future work would be the application of in-situ spectroscopic methods to monitor these reactions in real time.

Technique Application in Mechanistic Studies Potential Insights for this compound Synthesis
FTIR Spectroscopy Real-time monitoring of functional group transformations (e.g., imine formation, C=O reduction). acs.orgIdentification of key intermediates like the Schiff base (imine) in reductive amination; determination of reaction kinetics and catalyst turnover.
NMR Spectroscopy Structural elucidation of transient species and intermediates in the reaction mixture.Characterization of catalyst resting states, observation of substrate-catalyst interactions, and tracking the formation of byproducts.
Mass Spectrometry Detection of low-concentration intermediates and products.Identification of minor reaction pathways and potential catalyst deactivation species.

By combining these experimental techniques with kinetic studies and isotopic labeling, researchers can build a comprehensive picture of the reaction landscape. acs.org For example, such studies could clarify the rate-determining step, whether it be the initial formation of the imine from 2-indanone (B58226) and glycine ethyl ester, or the subsequent reduction step. acs.org This fundamental knowledge is invaluable for rationally designing more efficient catalytic systems and overcoming existing synthetic bottlenecks. youtube.com

Expanding the Scope of Research Applications as Molecular Tools in Chemical Biology

The unique structural properties of this compound make it an attractive candidate for applications in chemical biology, particularly in the design of peptidomimetics. The indane moiety is considered a "privileged structure" in medicinal chemistry, as it is found in numerous pharmacologically active compounds and provides a rigid scaffold for presenting chemical functionalities in a well-defined spatial orientation. researchgate.netnih.goveburon-organics.com

Future research should focus on leveraging this structure in the following areas:

Conformationally Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low bioavailability. nih.gov Incorporating conformationally restricted amino acids, such as an indanyl glycine derivative, into peptide sequences can lock the backbone into specific conformations. mdpi.comlifechemicals.com This can lead to enhanced binding affinity for biological targets, increased resistance to proteolytic degradation, and improved pharmacological properties. nih.govresearchgate.net this compound could serve as a key building block for synthesizing novel peptidomimetics aimed at inhibiting protein-protein interactions, which are implicated in many diseases. nih.gov

Peptoid Development: N-substituted glycines are the monomeric units of "peptoids," a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom. semanticscholar.orgmdpi.com Peptoids are resistant to proteolysis and can be synthesized with a wide variety of side chains. researchgate.net this compound can be hydrolyzed to its corresponding acid and used as a monomer in solid-phase peptoid synthesis to create oligomers with unique, rigid structural features for screening in drug discovery. semanticscholar.org

Molecular Probes: The indane group can be functionalized to attach fluorescent tags or other reporter groups. This would allow for the creation of molecular probes based on the this compound scaffold to study biological processes, such as tracking receptor binding or enzyme activity.

The exploration of this compound as a molecular tool could bridge synthetic chemistry with biology, providing new avenues for drug discovery and for probing complex biological systems. mdpi.com

Computational Design and Prediction of Novel Indanyl Glycinate (B8599266) Analogs with Specific Reactivity Profiles

Computational chemistry offers powerful tools to guide and accelerate experimental research. In the context of this compound, computational methods can be employed to design novel analogs with tailored properties and to predict their chemical behavior, saving significant time and resources.

Future directions in this area include:

Analog Design and Virtual Screening: Using the this compound scaffold as a starting point, computational software can be used to design virtual libraries of analogs with diverse substituents on the indane ring. nih.gov These virtual compounds can then be screened in silico for potential binding to specific protein targets, such as enzymes or receptors, helping to prioritize the most promising candidates for synthesis. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: As experimental data on the biological activity or reactivity of a series of indanyl glycinate analogs becomes available, QSAR models can be developed. nih.gov These statistical models correlate chemical structures with specific properties, allowing for the prediction of the activity of newly designed, unsynthesized compounds. nih.govmdpi.comoptibrium.com This predictive capability is crucial for optimizing lead compounds in drug discovery.

Prediction of Reactivity: Computational methods can also be used to predict the chemical reactivity of different analogs. For instance, density functional theory (DFT) calculations can help predict how different electronic substituents on the aromatic ring of the indane moiety might influence the nucleophilicity of the nitrogen atom or the stability of reaction intermediates, thereby guiding the development of new synthetic routes.

An integrated approach, where computational predictions are used to guide synthetic efforts and experimental results are fed back to refine the computational models, will be the most effective strategy for exploring the chemical space around this promising scaffold. liu.se

Q & A

Basic: What are the most efficient synthetic routes for Ethyl N-(2-indanyl)glycinate?

Methodological Answer:
this compound can be synthesized via reductive alkylation of 2-indanylamine with ethyl glyoxylate. This method is analogous to the synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate, where Boc-ethylenediamine reacts with ethyl glyoxylate hydrate under reductive conditions (e.g., sodium cyanoborohydride) to yield the target compound in near-quantitative yields without chromatography . Key steps include:

  • Reactant Ratios : Use a 1:1 molar ratio of amine to ethyl glyoxylate.
  • Catalyst : Employ mild reducing agents (e.g., NaBH3CN) to avoid over-reduction.
  • Purification : Crystallization from ethanol/water mixtures ensures high purity (>97%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.